molecular formula C13H16ClN3O2S B6626141 N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide

N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide

Cat. No.: B6626141
M. Wt: 313.80 g/mol
InChI Key: PYMCCSLZSPXFCL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group, an ethyl group, and a dimethylimidazole sulfonamide moiety

Properties

IUPAC Name

N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-4-17(12-8-6-5-7-11(12)14)20(18,19)13-9-16(3)10(2)15-13/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMCCSLZSPXFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CN(C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylamine with ethyl bromide to form N-ethyl-2-chlorophenylamine. This intermediate is then reacted with 1,2-dimethylimidazole-4-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, contributes to its potential as an antimicrobial and anti-inflammatory agent, distinguishing it from other similar compounds .

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